

# 18:1 Caproylamine PE molecular weight and formula

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An In-depth Technical Guide to 18:1 Caproylamine PE

#### Introduction

**18:1 Caproylamine PE**, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is a functionalized phospholipid.[1] It belongs to the class of headgroup-modified lipids, where a caproylamine group is attached to the phosphoethanolamine headgroup.[2] This modification provides a primary amine functional group, making it a versatile tool for researchers in drug development, biochemistry, and biophysics for conjugating various molecules to lipid bilayers. This guide provides a comprehensive overview of its chemical properties, applications, and related experimental workflows.

## **Chemical and Physical Properties**

**18:1 Caproylamine PE** is characterized by its specific molecular structure, which dictates its physical and chemical behavior. The "18:1" designation refers to the two oleoyl acyl chains, each with 18 carbons and one double bond.[2] These unsaturated fatty acid tails contribute to the fluidity of lipid membranes into which this phospholipid is incorporated.

#### **Core Molecular Data**

The fundamental molecular properties of **18:1 Caproylamine PE** are summarized below.



Property	Value	Source
Molecular Formula	C47H89N2O9P	[1][3][4][5]
Molecular Weight	857.19 g/mol	[1][3][4]
Exact Mass	856.631	[1]
CAS Number	110796-31-1	[1][3]
Purity	>99% (TLC)	[1]
Physical Form	Powder	
Storage Temperature	-20°C	

**Percent Composition** 

Element	Percentage
Carbon (C)	65.86%
Hydrogen (H)	10.47%
Nitrogen (N)	3.27%
Oxygen (O)	16.80%
Phosphorus (P)	3.61%
Source:[1]	

# **Experimental Applications and Protocols**

The presence of a terminal amine group on the caproyl linker makes **18:1 Caproylamine PE** a valuable lipid for various bioconjugation techniques and assays.

# **Liposome and Nanoparticle Formulation**

**18:1 Caproylamine PE** is frequently used in the formulation of liposomes and lipid nanoparticles (LNPs) for targeted drug delivery.[6][7] The amine group can be used to attach targeting ligands, such as antibodies or peptides, to the surface of the liposome, enabling specific delivery to target cells or tissues.



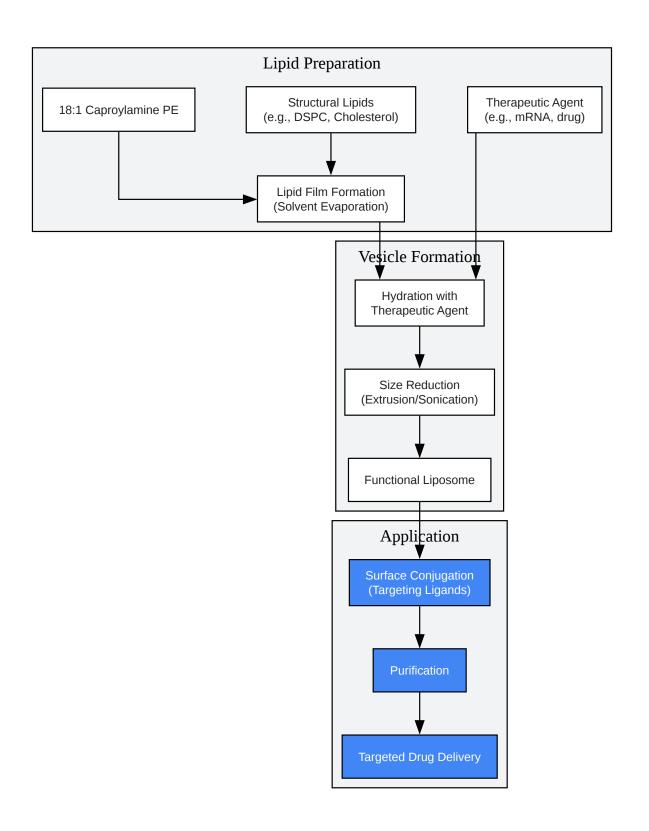




Generalized Experimental Protocol for Liposome Formulation:

- Lipid Film Hydration: Co-dissolve 18:1 Caproylamine PE with other structural lipids (e.g., DSPC, cholesterol) in a suitable organic solvent (e.g., chloroform).
- Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation to form a thin lipid film on the wall of a round-bottom flask.
- Hydration: Hydrate the lipid film with an aqueous buffer containing the therapeutic agent (e.g., mRNA, small molecule drug) to form multilamellar vesicles (MLVs).
- Size Reduction: Subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) of a desired diameter.
- Surface Functionalization: Conjugate targeting ligands to the primary amine of the Caproylamine PE on the liposome surface using appropriate crosslinking chemistry (e.g., NHS esters).
- Purification: Remove the unencapsulated drug and unconjugated ligands using techniques like size exclusion chromatography or dialysis.





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Caption: Workflow for creating functionalized liposomes for targeted drug delivery.



## **Immunoassays and Antigen Presentation**

This lipid has been utilized as a key component in immunological studies.

- Competitive ELISA: It can serve as an indicator in competitive enzyme-linked immunosorbent assays (ELISA) to measure the binding affinities between glycolipid analogs and CD1d molecules on immune cells.
- Artificial Antigen-Presenting Cells (aAPCs): 18:1 Caproylamine PE may be employed as a lipid antigen in the production of CD1d-Ig-based artificial antigen-presenting cells. These aAPCs are valuable tools for studying T-cell activation and immune responses.

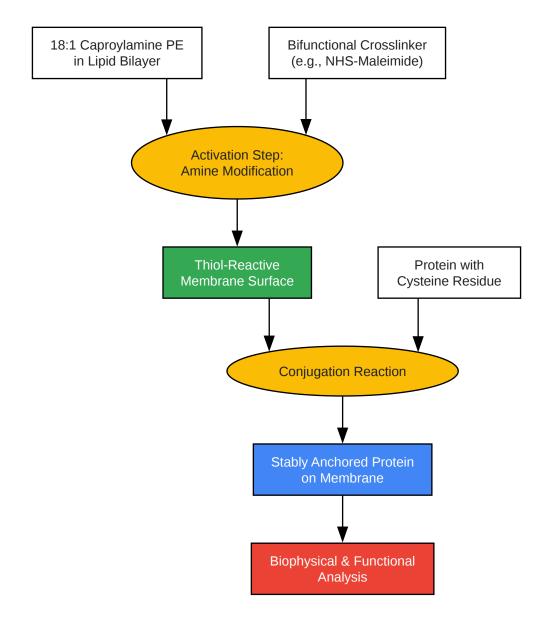
### **Protein-Lipid Interaction Studies**

The ability to anchor proteins and peptides to a lipid bilayer is crucial for studying membrane protein function and protein-lipid interactions. Maleimide-functionalized lipids are often used for this purpose, and Caproylamine PE provides a primary amine that can be modified to introduce such functionalities.[6]

Generalized Workflow for Protein Anchoring:

- Amine Modification: The primary amine of 18:1 Caproylamine PE is first reacted with a bifunctional crosslinker (e.g., one with an NHS ester and a maleimide group).
- Liposome/Nanodisc Assembly: The modified lipid is incorporated into a lipid bilayer, either as a liposome or a nanodisc.
- Protein Conjugation: A protein or peptide containing a free thiol group (e.g., from a cysteine residue) is introduced and covalently couples to the maleimide group on the lipid headgroup.
  [6]
- Biophysical Analysis: The resulting system, with the protein stably anchored to the membrane, can then be analyzed using various techniques like fluorescence spectroscopy or surface plasmon resonance to study its function and interaction with the membrane.





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Caption: Logical workflow for anchoring proteins to lipid membranes via **18:1 Caproylamine PE**.

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